N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide
CAS No.: 921582-97-0
Cat. No.: VC4962595
Molecular Formula: C24H30N2O5
Molecular Weight: 426.513
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921582-97-0 |
|---|---|
| Molecular Formula | C24H30N2O5 |
| Molecular Weight | 426.513 |
| IUPAC Name | N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-(2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C24H30N2O5/c1-16(2)13-26-18-11-10-17(12-21(18)31-15-24(3,4)23(26)28)25-22(27)14-30-20-9-7-6-8-19(20)29-5/h6-12,16H,13-15H2,1-5H3,(H,25,27) |
| Standard InChI Key | QXZNQHPEUKCZGL-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C |
Introduction
N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is a synthetic compound belonging to the class of acetamides, which are known for their diverse pharmacological applications. This compound features a cyclopropyl group, a fluorophenyl moiety, and a formylphenoxy acetamide structure, contributing to its potential biological activity. The synthesis and characterization of this compound have been documented in scientific literature, highlighting its significance in medicinal chemistry due to its unique structural characteristics and potential therapeutic benefits.
Synthesis
The synthesis of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide typically involves multi-step organic reactions. These may include reactions such as nucleophilic substitutions, condensations, or other organic transformations, often requiring specific catalysts, solvents, and optimized reaction conditions to achieve high yield and purity.
Analytical Techniques
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of the final product. Addi
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume